

# **HLX22** role in dual HER2 blockade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HL22      |           |
| Cat. No.:            | B15548792 | Get Quote |

An In-depth Technical Guide on the Core Role of HLX22 in Dual HER2 Blockade

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast and gastric cancer. While trastuzumab-based therapies have significantly improved patient outcomes, the development of resistance and suboptimal responses in some patient populations necessitate novel therapeutic strategies. Dual HER2 blockade, targeting different epitopes on the HER2 receptor, has emerged as a promising approach. This technical guide delves into the core role of HLX22, an innovative anti-HER2 monoclonal antibody, in a dual HER2 blockade strategy, particularly in combination with trastuzumab. We will explore its mechanism of action, present key preclinical and clinical data, and provide detailed insights into the experimental methodologies used to characterize its activity.

## Introduction: The Rationale for Dual HER2 Blockade

The HER2 signaling pathway, upon activation through homodimerization or heterodimerization with other HER family members (e.g., EGFR, HER3), triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Trastuzumab, a humanized monoclonal antibody, binds to the juxtamembrane region of HER2 subdomain IV, inhibiting ligand-independent HER2 signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC). However, its efficacy can be limited.



The concept of dual HER2 blockade aims to provide a more comprehensive shutdown of HER2 signaling by targeting multiple epitopes on the receptor. This can lead to enhanced inhibition of receptor dimerization, increased receptor internalization and degradation, and potentially overcoming resistance mechanisms.

# **HLX22: A Novel Anti-HER2 Monoclonal Antibody**

HLX22 is an innovative humanized IgG1 monoclonal antibody that, like trastuzumab, targets the extracellular subdomain IV of the HER2 receptor. However, it binds to a distinct, non-overlapping epitope.[1][2] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor, forming a ternary complex.[2][3] This simultaneous binding is the cornerstone of its potent dual blockade effect.

#### **Mechanism of Action**

The dual blockade strategy with HLX22 and trastuzumab operates through several synergistic mechanisms:

- Enhanced Receptor Internalization and Degradation: The co-treatment with HLX22 and a trastuzumab biosimilar (HLX02) has been shown to significantly increase the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][4] This leads to a more efficient removal of HER2 receptors from the cell surface and their subsequent degradation, resulting in a more potent and sustained blockade of downstream signaling.[3][5] Pre-clinical studies have demonstrated a 40%–80% increase in HER2 internalization with the combination therapy.[3][6]
- Inhibition of Downstream Signaling: By promoting the degradation of HER2 dimers, the
  combination of HLX22 and trastuzumab effectively dampens the activation of key
  downstream signaling pathways that drive tumor growth and survival.[4] Preclinical studies
  have shown a reduction in the phosphorylation of STAT3, P70 S6, and AKT in cancer cells
  treated with the combination therapy.[1][4]
- Synergistic Inhibition of Cell Proliferation and Induction of Apoptosis: The enhanced signaling blockade translates into a potent anti-proliferative and pro-apoptotic effect. In vitro studies have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits the proliferation of HER2-positive cancer cells.[6][7] Furthermore, the combination has been shown to enhance the activation of effector caspases 3/7, key mediators of apoptosis.[8]



 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, HLX22 is capable of inducing ADCC, a mechanism where the antibody flags cancer cells for destruction by immune effector cells, such as natural killer (NK) cells.[9]

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02).

**Table 1: In Vitro Cell Proliferation Inhibition** 

| Cell Line                               | Treatment     | IC50 (μg/mL) | Combination<br>Index (CI) | Synergy                |
|-----------------------------------------|---------------|--------------|---------------------------|------------------------|
| NCI-N87 (Gastric<br>Cancer, HER2<br>3+) | HLX02 + HLX22 | -            | < 0.3                     | Very Strong<br>Synergy |
| BT-474 (Breast<br>Cancer, HER2<br>3+)   | HLX02 + HLX22 | -            | < 0.3                     | Very Strong<br>Synergy |

Data extracted from isobologram analysis in preclinical studies.[7]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

(NCI-N87 Gastric Cancer)

| Treatment Group | Dose (mg/kg) | Tumor Growth<br>Inhibition (%) vs.<br>Vehicle | p-value vs. Vehicle |
|-----------------|--------------|-----------------------------------------------|---------------------|
| HLX22           | 30           | Significant Inhibition                        | < 0.001             |
| HLX22           | 10           | Significant Inhibition                        | < 0.001             |
| HLX02 + HLX22   | 10 + 10      | Stronger Inhibition than single agents        | -                   |

Data derived from graphical representations in preclinical studies.[1]



# **Clinical Development and Efficacy**

HLX22, in combination with trastuzumab and chemotherapy, has undergone clinical evaluation for the first-line treatment of HER2-positive advanced gastric or gastroesophageal junction (G/GEJ) cancer.

Table 3: Key Clinical Trial Data (HLX22-GC-201, Phase 2)

| Treatment Group                              | Median<br>Progression-Free<br>Survival (PFS) | Hazard Ratio (HR)<br>for PFS vs. Control | Objective<br>Response Rate<br>(ORR) |
|----------------------------------------------|----------------------------------------------|------------------------------------------|-------------------------------------|
| HLX22 (15 mg/kg) +<br>Trastuzumab +<br>XELOX | Not Reached                                  | 0.1 (95% CI: 0.04-<br>0.52)              | 82.4%                               |
| HLX22 (25 mg/kg) +<br>Trastuzumab +<br>XELOX | 15.1 months                                  | 0.5 (95% CI: 0.17-<br>1.27)              | 77.8%                               |
| Placebo +<br>Trastuzumab +<br>XELOX          | 8.2 months                                   | -                                        | 88.9%                               |

Data from the randomized, double-blinded, phase 2 trial (NCT04908813) with a median follow-up of 14.3 months.[10] Updated results with longer follow-up (median >2 years) have shown sustained efficacy benefits.[3]

An international, multicenter, randomized, double-blind Phase 3 clinical trial (HLX22-GC-301; NCT06532006) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[3][11]

# **Experimental Protocols and Methodologies**

This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of HLX22.



# **HER2 Binding and Epitope Competition Assay**

Objective: To determine the binding characteristics of HLX22 to the HER2 receptor and to assess if its binding epitope overlaps with that of trastuzumab or pertuzumab.

#### Methodology:

- Coating: 96-well microplates are coated with recombinant human HER2 protein.
- Blocking: The plates are blocked to prevent non-specific binding.
- Competition: A fixed concentration of biotinylated HLX22 is mixed with increasing concentrations of competitor antibodies (unlabeled HLX22, trastuzumab biosimilar HLX02, or a pertuzumab biosimilar HLX11).
- Incubation: The antibody mixtures are added to the HER2-coated wells and incubated.
- Detection: Streptavidin-HRP is added to bind to the biotinylated HLX22.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the degree of competition.

## **Cell Proliferation Assay**

Objective: To evaluate the effect of HLX22, alone and in combination with trastuzumab, on the proliferation of HER2-positive cancer cells.

#### Methodology:

- Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in 96-well plates and allowed to adhere.
- Treatment: Cells are treated with serial dilutions of HLX22, a trastuzumab biosimilar (HLX02), or their combination for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.



 Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of antibody that inhibits cell growth by 50%) are calculated. The synergistic effect of the combination is determined using Combination Index (CI) analysis, where CI < 1 indicates synergy.

## **Apoptosis Assay**

Objective: To determine if the combination of HLX22 and trastuzumab induces apoptosis in HER2-positive cancer cells.

#### Methodology:

- Cell Treatment: HER2-positive cancer cells are treated with HLX22, a trastuzumab biosimilar (HLX02), or their combination for a defined period.
- Caspase Activity Measurement: Apoptosis is evaluated by measuring the activity of effector caspases 3 and 7 using a luminogenic substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). The cleavage of the substrate by activated caspases produces a luminescent signal.
- Data Analysis: The luminescent signal is measured and normalized to untreated controls to determine the fold-increase in caspase activity.

## **HER2 Internalization Assay**

Objective: To quantify the effect of HLX22 and its combination with trastuzumab on the internalization of the HER2 receptor.

#### Methodology:

- Antibody Labeling: Antibodies are labeled with a pH-sensitive fluorescent dye (e.g., PHrodo Green) that exhibits low fluorescence at neutral pH and bright fluorescence in the acidic environment of endosomes and lysosomes.
- Cell Staining: HER2-positive cells are incubated with the labeled antibodies at 4°C to allow binding to the cell surface.
- Internalization Induction: The temperature is shifted to 37°C to allow for receptor-mediated endocytosis.



 Flow Cytometry Analysis: At various time points, the fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates the internalization of the antibody-receptor complex into acidic intracellular compartments.

# **Western Blot Analysis of Signaling Pathways**

Objective: To investigate the impact of HLX22 and its combination with trastuzumab on the activation of downstream HER2 signaling pathways.

#### Methodology:

- Cell Lysis: HER2-positive cells are treated with the antibodies for a specified duration, followed by lysis to extract total cellular proteins.
- Protein Quantification: The protein concentration of the lysates is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
- Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of HLX22 in combination with trastuzumab.

Methodology:



- Tumor Implantation: Human HER2-positive cancer cells (e.g., NCI-N87) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
- Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, HLX22, trastuzumab biosimilar HLX02, combination of HLX22 and HLX02).
- Drug Administration: The antibodies are administered to the mice according to a predefined schedule and dosage (e.g., intraperitoneal injection twice weekly).
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Data Analysis: Tumor growth curves are plotted for each treatment group, and the percentage of tumor growth inhibition is calculated.

Visualizations: Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway





Click to download full resolution via product page

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.



# Mechanism of Dual HER2 Blockade with HLX22 and Trastuzumab



Click to download full resolution via product page

Caption: Mechanism of action of dual HER2 blockade with HLX22 and trastuzumab.

# **Experimental Workflow for In Vivo Xenograft Study**





Click to download full resolution via product page

Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

## Conclusion

HLX22 represents a significant advancement in the field of HER2-targeted therapies. Its unique ability to bind to a non-overlapping epitope with trastuzumab on HER2 subdomain IV facilitates a potent dual blockade, leading to enhanced HER2 receptor internalization and degradation, superior inhibition of downstream signaling pathways, and synergistic antitumor activity. Preclinical data robustly support the enhanced efficacy of the HLX22 and trastuzumab combination, and promising results from Phase 2 clinical trials in HER2-positive gastric cancer are paving the way for a potential new standard of care. The ongoing Phase 3 trial will be crucial in definitively establishing the clinical benefit of this dual HER2 blockade strategy for patients in need of more effective treatment options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [HLX22 role in dual HER2 blockade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-role-in-dual-her2-blockade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com